Cas no 2287237-05-0 ((2S)-2-[(2R)-2-Amino-4-(methylsulfanyl)butanamido]propanoic acid trifluoroacetic acid)
![(2S)-2-[(2R)-2-Amino-4-(methylsulfanyl)butanamido]propanoic acid trifluoroacetic acid structure](https://www.kuujia.com/scimg/cas/2287237-05-0x500.png)
(2S)-2-[(2R)-2-Amino-4-(methylsulfanyl)butanamido]propanoic acid trifluoroacetic acid Chemical and Physical Properties
Names and Identifiers
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- (2S)-2-[(2R)-2-Amino-4-(methylsulfanyl)butanamido]propanoic acid trifluoroacetic acid
- 2287237-05-0
- EN300-6739902
- (2S)-2-[(2R)-2-amino-4-(methylsulfanyl)butanamido]propanoic acid; trifluoroacetic acid
-
- Inchi: 1S/C8H16N2O3S.C2HF3O2/c1-5(8(12)13)10-7(11)6(9)3-4-14-2;3-2(4,5)1(6)7/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13);(H,6,7)/t5-,6+;/m0./s1
- InChI Key: FFBGSHFDHRERCH-RIHPBJNCSA-N
- SMILES: S(C)CC[C@H](C(N[C@H](C(=O)O)C)=O)N.FC(C(=O)O)(F)F
Computed Properties
- Exact Mass: 334.08102731g/mol
- Monoisotopic Mass: 334.08102731g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 294
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 155Ų
(2S)-2-[(2R)-2-Amino-4-(methylsulfanyl)butanamido]propanoic acid trifluoroacetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6739902-2.5g |
(2S)-2-[(2R)-2-amino-4-(methylsulfanyl)butanamido]propanoic acid, trifluoroacetic acid |
2287237-05-0 | 95.0% | 2.5g |
$389.0 | 2025-03-13 | |
Enamine | EN300-6739902-0.1g |
(2S)-2-[(2R)-2-amino-4-(methylsulfanyl)butanamido]propanoic acid, trifluoroacetic acid |
2287237-05-0 | 95.0% | 0.1g |
$48.0 | 2025-03-13 | |
Enamine | EN300-6739902-5.0g |
(2S)-2-[(2R)-2-amino-4-(methylsulfanyl)butanamido]propanoic acid, trifluoroacetic acid |
2287237-05-0 | 95.0% | 5.0g |
$576.0 | 2025-03-13 | |
Enamine | EN300-6739902-1.0g |
(2S)-2-[(2R)-2-amino-4-(methylsulfanyl)butanamido]propanoic acid, trifluoroacetic acid |
2287237-05-0 | 95.0% | 1.0g |
$199.0 | 2025-03-13 | |
Enamine | EN300-6739902-0.25g |
(2S)-2-[(2R)-2-amino-4-(methylsulfanyl)butanamido]propanoic acid, trifluoroacetic acid |
2287237-05-0 | 95.0% | 0.25g |
$70.0 | 2025-03-13 | |
Enamine | EN300-6739902-0.05g |
(2S)-2-[(2R)-2-amino-4-(methylsulfanyl)butanamido]propanoic acid, trifluoroacetic acid |
2287237-05-0 | 95.0% | 0.05g |
$32.0 | 2025-03-13 | |
Enamine | EN300-6739902-0.5g |
(2S)-2-[(2R)-2-amino-4-(methylsulfanyl)butanamido]propanoic acid, trifluoroacetic acid |
2287237-05-0 | 95.0% | 0.5g |
$125.0 | 2025-03-13 | |
Enamine | EN300-6739902-10.0g |
(2S)-2-[(2R)-2-amino-4-(methylsulfanyl)butanamido]propanoic acid, trifluoroacetic acid |
2287237-05-0 | 95.0% | 10.0g |
$855.0 | 2025-03-13 |
(2S)-2-[(2R)-2-Amino-4-(methylsulfanyl)butanamido]propanoic acid trifluoroacetic acid Related Literature
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
Additional information on (2S)-2-[(2R)-2-Amino-4-(methylsulfanyl)butanamido]propanoic acid trifluoroacetic acid
Comprehensive Overview of (2S)-2-[(2R)-2-Amino-4-(methylsulfanyl)butanamido]propanoic acid trifluoroacetic acid (CAS No. 2287237-05-0)
The compound (2S)-2-[(2R)-2-Amino-4-(methylsulfanyl)butanamido]propanoic acid trifluoroacetic acid (CAS No. 2287237-05-0) is a specialized amino acid derivative with significant potential in pharmaceutical research and biochemical applications. Its unique structure, featuring a methylsulfanyl group and a trifluoroacetic acid moiety, makes it a valuable intermediate in the synthesis of peptide-based therapeutics and enzyme inhibitors. Researchers are increasingly interested in this compound due to its role in modulating protein-protein interactions and its potential applications in drug discovery.
In recent years, the demand for custom peptide synthesis and modified amino acids has surged, driven by advancements in precision medicine and targeted therapies. The compound 2287237-05-0 aligns with these trends, as its chiral centers and functional groups enable precise molecular engineering. For instance, its (2S)-2-[(2R)-2-Amino configuration is critical for achieving stereoselective reactions, a key requirement in developing bioactive molecules with minimal side effects.
From a structural perspective, the inclusion of a methylsulfanyl group enhances the compound's lipophilicity, which is advantageous for improving cell membrane permeability in drug candidates. This property is particularly relevant in the design of CNS-targeting drugs, where blood-brain barrier penetration is a major challenge. Additionally, the trifluoroacetic acid component facilitates solubility in aqueous and organic solvents, simplifying purification processes during synthesis.
The compound's CAS No. 2287237-05-0 is frequently searched in academic and industrial databases, reflecting its growing importance in medicinal chemistry. Common queries include its synthetic routes, spectroscopic data, and compatibility with solid-phase peptide synthesis (SPPS). Researchers also explore its potential as a building block for macrocyclic peptides, a class of molecules gaining traction in oncology and infectious disease research.
Beyond its pharmaceutical applications, (2S)-2-[(2R)-2-Amino-4-(methylsulfanyl)butanamido]propanoic acid trifluoroacetic acid is studied for its role in biocatalysis. Enzymes such as transaminases and acyltransferases can utilize this compound as a substrate, enabling the production of chiral amines with high enantiomeric purity. This aligns with the broader industry shift toward green chemistry and sustainable synthesis methods.
In summary, CAS No. 2287237-05-0 represents a versatile and scientifically intriguing compound with multifaceted applications. Its structural complexity and functional diversity make it a focal point for researchers addressing challenges in drug development, peptide engineering, and biocatalytic transformations. As the scientific community continues to uncover its potential, this compound is poised to play a pivotal role in advancing next-generation therapeutics.
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